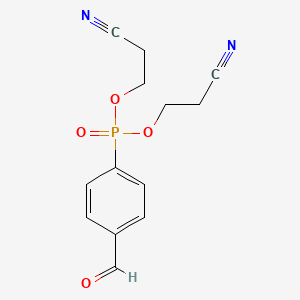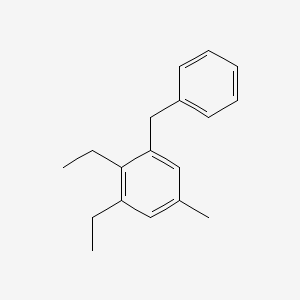![molecular formula C19H14N2O3 B12605680 Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate CAS No. 917889-53-3](/img/structure/B12605680.png)
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a pyridine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps can be optimized using automated chromatography systems.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can act as a hydrogen bond acceptor, facilitating binding to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The ester linkage can also undergo hydrolysis, releasing active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate can be compared with other similar compounds, such as:
Phenyl 2-[(pyridine-3-carbonyl)amino]benzoate: Similar structure but with the pyridine ring attached at a different position, leading to different reactivity and biological activity.
Phenyl 2-[(pyridine-4-carbonyl)amino]benzoate: Another positional isomer with distinct chemical and biological properties.
Phenyl 2-[(quinoline-2-carbonyl)amino]benzoate: Contains a quinoline ring instead of pyridine, which can significantly alter its chemical behavior and applications.
Propiedades
Número CAS |
917889-53-3 |
|---|---|
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
phenyl 2-(pyridine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C19H14N2O3/c22-18(17-12-6-7-13-20-17)21-16-11-5-4-10-15(16)19(23)24-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Clave InChI |
KLXKHGYTNRUPRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


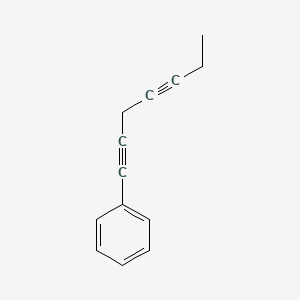
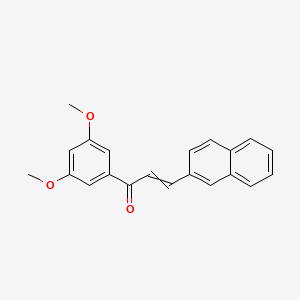
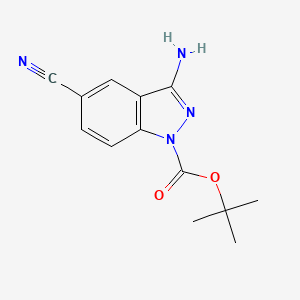
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
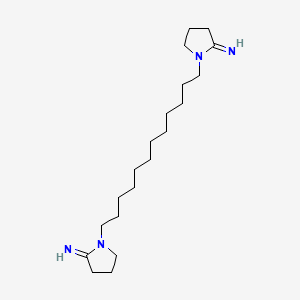
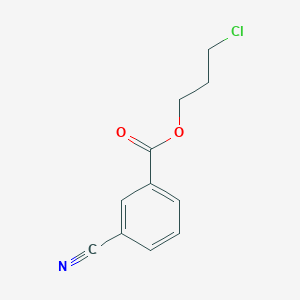


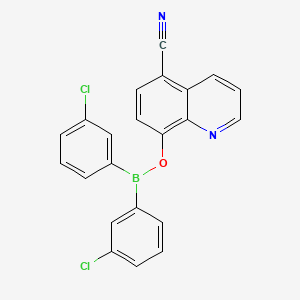
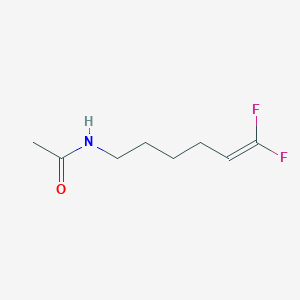
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
